N-(2-methoxyethyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
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Overview
Description
N-(2-methoxyethyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine: is a chemical compound with the molecular formula C13H22BN3O3 and a molecular weight of 279.14 g/mol . This compound is primarily used in research and development, particularly in the field of organoboron chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine typically involves the reaction of 5-bromo-2-chloropyrimidine with N-(2-methoxyethyl)-N-methylamine in the presence of a base such as potassium carbonate . .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives , while reduction can produce amine derivatives .
Scientific Research Applications
N-(2-methoxyethyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organoboron compounds.
Biology: The compound is utilized in the study of biological systems, particularly in the development of boron-containing drugs.
Industry: The compound is used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a boron donor , participating in various biochemical reactions. It can also interact with enzymes and receptors , modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
- N-(2-methoxyethyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Uniqueness
The uniqueness of This compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as a boron donor makes it particularly valuable in the synthesis of boron-containing compounds .
Properties
Molecular Formula |
C14H24BN3O3 |
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Molecular Weight |
293.17 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H24BN3O3/c1-13(2)14(3,4)21-15(20-13)11-9-16-12(17-10-11)18(5)7-8-19-6/h9-10H,7-8H2,1-6H3 |
InChI Key |
LKRHCTASBUAQAS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N(C)CCOC |
Origin of Product |
United States |
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